2-Benzyloxy-4,5-difluorophenylboronic acid
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Overview
Description
2-Benzyloxy-4,5-difluorophenylboronic acid is an organic compound with the molecular formula C13H11BF2O3 and a molecular weight of 264.03 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a benzyloxy group and two fluorine atoms on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4,5-difluorophenylboronic acid typically involves the reaction of 2-benzyloxy-4,5-difluorophenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . The reaction mixture is heated to reflux temperature to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The benzyloxy and fluorine groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf), and other palladium complexes are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Toluene, ethanol, and dimethylformamide (DMF) are typical solvents used in the reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and substituted derivatives of the original compound .
Scientific Research Applications
2-Benzyloxy-4,5-difluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4,5-difluorophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired product . The benzyloxy and fluorine groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-5-fluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
Uniqueness
2-Benzyloxy-4,5-difluorophenylboronic acid is unique due to the presence of both benzyloxy and fluorine groups on the phenyl ring, which can enhance its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable compound in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
(4,5-difluoro-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHVFXMMMRJAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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